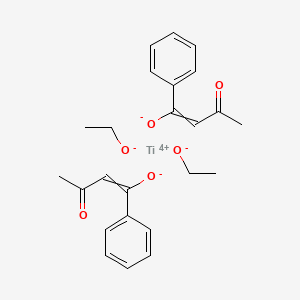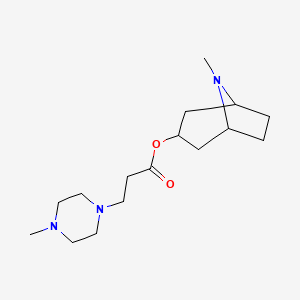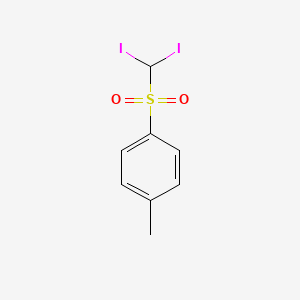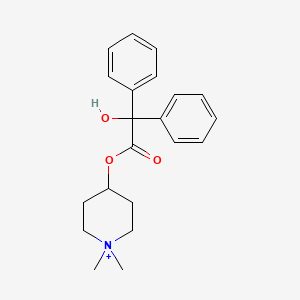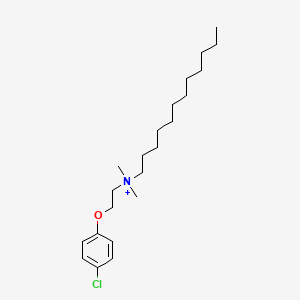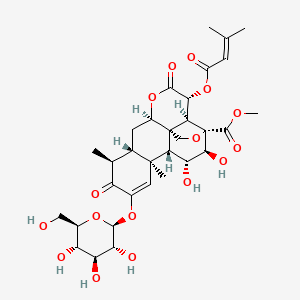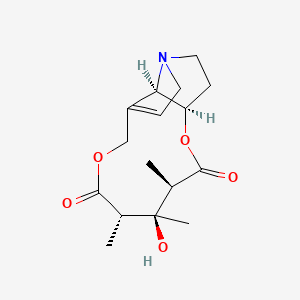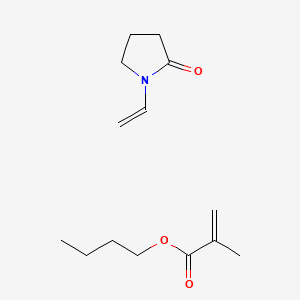
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one is a synthetic polymer composed of butyl methacrylate and vinylpyrrolidone monomers. This copolymer is known for its unique combination of hydrophobic and hydrophilic properties, making it suitable for various applications in the fields of medicine, cosmetics, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl methacrylate-vinylpyrrolidone copolymer typically involves radical polymerization techniques. One common method is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and composition of the copolymer . The reaction is carried out in the presence of RAFT agents, such as [(O-ethylxanthyl) methyl]benzene, in a suitable solvent like toluene .
Industrial Production Methods
In industrial settings, the copolymerization process can be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are optimized to achieve high yields and desired copolymer properties .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can undergo various chemical reactions, including crosslinking, oxidation, and hydrolysis. Crosslinking is a common reaction used to enhance the mechanical and thermal stability of the copolymer .
Common Reagents and Conditions
Crosslinking agents such as diethylene glycol dimethacrylate and trimethylolpropane trimethacrylate are often used to crosslink the copolymer . The reaction is typically carried out at elevated temperatures to facilitate the formation of crosslinked networks.
Major Products Formed
The major products formed from these reactions include crosslinked copolymer networks with improved mechanical properties and stability. These crosslinked structures are often used in applications requiring durable and stable materials .
Wissenschaftliche Forschungsanwendungen
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of butyl methacrylate-vinylpyrrolidone copolymer involves its ability to form hydrophilic and hydrophobic domains. This amphiphilic nature allows it to interact with various molecular targets, such as drug molecules, enhancing their solubility and stability . The copolymer can also form crosslinked networks, providing structural integrity and controlled release properties .
Vergleich Mit ähnlichen Verbindungen
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can be compared with other similar copolymers, such as:
Poly(N-vinylpyrrolidone-co-methacrylic acid): This copolymer is also used in drug delivery and biomedical applications but has different solubility and mechanical properties.
Poly(butyl acrylate-co-methyl methacrylate): This copolymer is used in coatings and adhesives, offering different adhesion and flexibility properties compared to butyl methacrylate-vinylpyrrolidone copolymer.
The uniqueness of butyl methacrylate-vinylpyrrolidone copolymer lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
29014-50-4 |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14O2.C6H9NO/c1-4-5-6-10-8(9)7(2)3;1-2-7-5-3-4-6(7)8/h2,4-6H2,1,3H3;2H,1,3-5H2 |
InChI-Schlüssel |
FXHJZKRJFLROBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
Synonyme |
ambipor BMA-VP copolymer butyl methacrylate-vinylpyrrolidone copolymer vinylpyrrolidone-butyl methacrylate copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


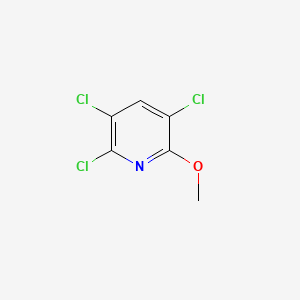
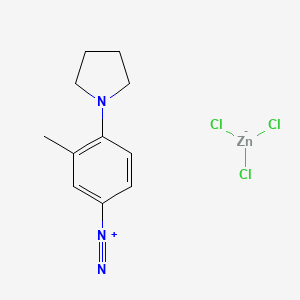
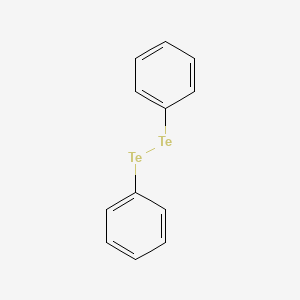
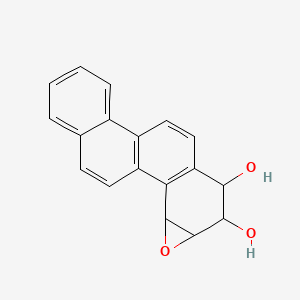
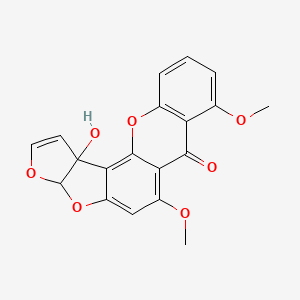
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)
